

Methyl 4-amino-5-chloro-2-methoxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-amino-5-chloro-2-methoxybenzoate
Cat. No.:	B1348733

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Methyl 4-amino-5-chloro-2-methoxybenzoate**, a key chemical intermediate in pharmaceutical research and development. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and a visualization of its potential biological signaling pathway.

Core Physical and Chemical Properties

Methyl 4-amino-5-chloro-2-methoxybenzoate is a solid organic compound with the molecular formula $C_9H_{10}ClNO_3$. It is also known by its IUPAC name, **methyl 4-amino-5-chloro-2-methoxybenzoate**, and is assigned the CAS number 20896-27-9. This compound serves as a valuable building block in the synthesis of more complex molecules.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ ClNO ₃	[1]
Molecular Weight	215.63 g/mol	[1]
CAS Number	20896-27-9	[1]
IUPAC Name	Methyl 4-amino-5-chloro-2-methoxybenzoate	
Synonyms	4-Amino-5-chloro-2-methoxybenzoic acid methyl ester, 4-Amino-5-chloro-o-anisic acid methyl ester	[1]
Melting Point	135 °C	[1]
Boiling Point	372.30 °C	[1]
Appearance	Solid	[2]

Spectral Data Summary

Technique	Data Highlights
¹ H NMR	Spectral data available in chemical databases.
¹³ C NMR	Spectral data available in chemical databases. [3]
IR Spectroscopy	Spectral data available in chemical databases.
Mass Spectrometry	Spectral data available in chemical databases.

Experimental Protocols

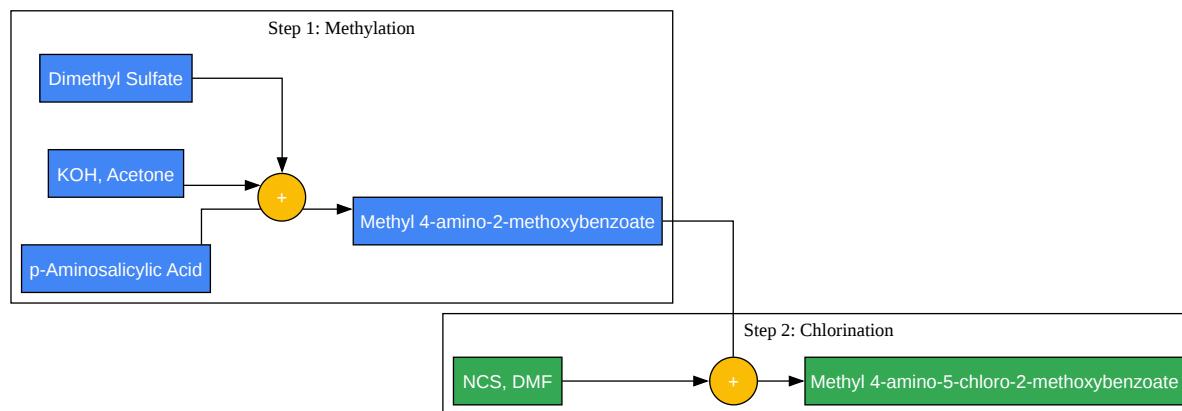
Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

A common synthetic route to **Methyl 4-amino-5-chloro-2-methoxybenzoate** involves a two-step process starting from p-aminosalicylic acid. The first step is a methylation reaction,

followed by a chlorination step.

Step 1: Methylation of p-aminosalicylic acid

This procedure outlines the synthesis of the intermediate, methyl 4-amino-2-methoxybenzoate.

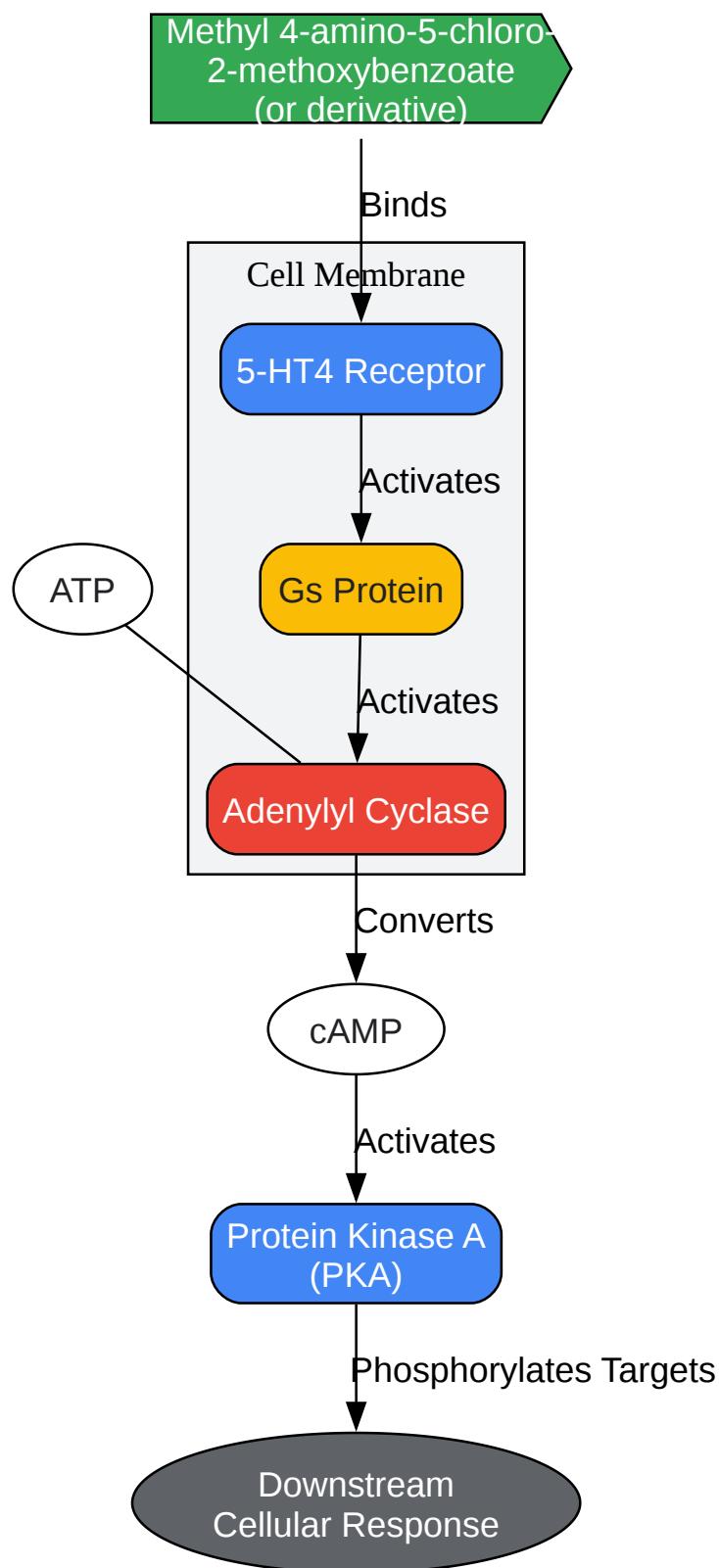

- Materials: p-aminosalicylic acid, potassium hydroxide, acetone, dimethyl sulfate, ethyl acetate.
- Procedure:
 - p-aminosalicylic acid and potassium hydroxide are mixed in an acetone solution and stirred.
 - The temperature is lowered to 20-30°C.
 - Dimethyl sulfate is gradually added dropwise, and the reaction is allowed to proceed.
 - Once the starting material is dissolved, the product is extracted with ethyl acetate.
 - The ethyl acetate is removed by rotary evaporation to yield a solid, which is then dried to obtain 4-amino-2-methoxybenzoic acid methyl ester.

Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate

This part of the protocol describes the final step to obtain the target compound.

- Materials: 4-amino-2-methoxy-methyl benzoate, N-chlorosuccinimide (NCS), dimethylformamide (DMF), ice water.
- Procedure:
 - 4-amino-2-methoxy-methyl benzoate and N-chlorosuccinimide are stirred in a DMF solution at a temperature of 65-75°C.
 - While still hot, the reaction mixture is poured into ice water, causing the product to precipitate as a solid.

- The solid is collected by filtration and dried to yield **methyl 4-amino-5-chloro-2-methoxybenzoate**.



[Click to download full resolution via product page](#)

Synthetic pathway for **Methyl 4-amino-5-chloro-2-methoxybenzoate**.

Potential Biological Signaling Pathway

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists of the 5-HT4 receptor.^[4] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. The following diagram illustrates this potential signaling pathway.

[Click to download full resolution via product page](#)

Potential 5-HT4 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | FM25431 [biosynth.com]
- 2. Methyl 4-amino-2-chloro-5-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Methyl 4-amino-5-chloro-2-methoxybenzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348733#methyl-4-amino-5-chloro-2-methoxybenzoate-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com